Methyl 5-acetylpicolinate

Beschreibung

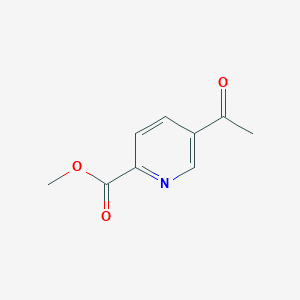

Methyl 5-acetylpicolinate is a methyl ester derivative of picolinic acid, featuring an acetyl group at the 5-position of the pyridine ring. This compound is structurally characterized by a carboxylate ester group at the 2-position and a ketone moiety at the 5-position, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Eigenschaften

Molekularformel |

C9H9NO3 |

|---|---|

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

methyl 5-acetylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H9NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-5H,1-2H3 |

InChI-Schlüssel |

KLJJOJMOIOMVOG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CN=C(C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-acetylpicolinate with structurally related picolinate derivatives, focusing on functional groups, similarity scores, and synthesis methodologies.

Structural and Functional Group Analysis

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 5-acetylpicolinate, and how can researchers ensure reproducibility?

- Answer: Synthesis typically involves esterification of 5-acetylpicolinic acid using methanol under acid catalysis. To ensure reproducibility, researchers must:

- Detail reaction conditions : Temperature, solvent ratios, catalyst concentration, and reaction time .

- Characterize intermediates : Use NMR (e.g., H, C) and HPLC to confirm intermediate purity before proceeding .

- Report purification methods : Column chromatography or recrystallization steps, including solvent systems and yield calculations .

- Key Reference Table :

| Step | Parameter | Example |

|---|---|---|

| Esterification | Catalyst (HSO) | 0.1 M in methanol |

| Purification | Solvent system | Ethyl acetate/hexane (3:7) |

| Characterization | NMR shifts | δ 8.7 (pyridine-H), 2.6 (acetyl-CH) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Answer :

- NMR Spectroscopy : Report chemical shifts for pyridine protons (8.5–9.0 ppm) and acetyl groups (2.5–2.7 ppm) to confirm structural integrity .

- Mass Spectrometry : Include molecular ion peaks (e.g., [M+H] at m/z 180) and fragmentation patterns .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and report retention times and peak area percentages (>95% purity) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

- Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity .

- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

- Side Reaction Mitigation : Introduce scavengers (e.g., molecular sieves for water removal) or optimize stoichiometry to reduce byproducts .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

- Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate and assess data quality, focusing on assay conditions (e.g., cell lines, concentrations) that may explain discrepancies .

- Comparative Bioassays : Replicate conflicting studies under standardized conditions, controlling for variables like solvent (DMSO vs. aqueous) or incubation time .

- Meta-Analysis : Statistically integrate results from independent studies to identify trends or outliers, using tools like RevMan or R .

Q. How do computational and experimental approaches integrate to elucidate the reaction mechanisms involving this compound?

- Answer :

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in derivatization reactions .

- Kinetic Studies : Compare computational activation energies with experimental rate constants (e.g., via Arrhenius plots) .

- Spectroscopic Validation : Use C labeling or isotopic tracing to confirm predicted intermediates .

Methodological Frameworks for Complex Studies

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

- Answer :

-

Systematic Derivative Synthesis : Vary substituents (e.g., alkyl/acyl groups) using a modular approach .

-

Biological Assays : Test derivatives against standardized targets (e.g., enzyme inhibition IC) with positive/negative controls .

-

QSAR Modeling : Corporate physicochemical parameters (logP, polar surface area) into regression models to predict activity trends .

- Example SAR Design Table :

| Derivative | Substituent | Assay Target | IC (µM) |

|---|---|---|---|

| R = -CH | Acetyl | Kinase A | 12.5 ± 1.2 |

| R = -CF | Trifluoroacetyl | Kinase A | 8.3 ± 0.9 |

Addressing Data Contradictions

Q. What methodological rigor is required when reporting conflicting spectral data for this compound?

- Answer :

- Cross-Validation : Compare NMR data across multiple solvents (CDCl, DMSO-d) to assess solvent-induced shifts .

- Collaborative Studies : Share raw data (FID files for NMR, chromatograms) via supplementary materials to enable peer validation .

- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.